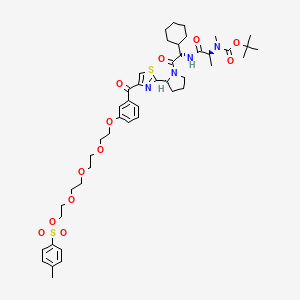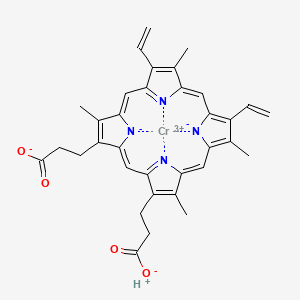
Cr(III) protoporphyrin IX
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium(III) protoporphyrin IX is a metalloporphyrin complex where a chromium ion is coordinated to the protoporphyrin IX ligand. Protoporphyrin IX is a naturally occurring porphyrin that plays a crucial role in the biosynthesis of heme, chlorophyll, and other essential biomolecules. The incorporation of chromium(III) into protoporphyrin IX modifies its chemical and physical properties, making it useful for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of chromium(III) protoporphyrin IX typically involves the reaction of protoporphyrin IX with a chromium(III) salt under controlled conditions. One common method is to dissolve protoporphyrin IX in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then add a chromium(III) salt, such as chromium(III) chloride. The reaction mixture is heated to facilitate the coordination of the chromium ion to the porphyrin ligand.
Industrial Production Methods: Industrial production of chromium(III) protoporphyrin IX may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Chromium(III) protoporphyrin IX can undergo various chemical reactions, including:
Oxidation: The chromium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced back to chromium(III) from higher oxidation states.
Substitution: Ligands coordinated to the chromium center can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products:
Oxidation: Higher oxidation state chromium complexes.
Reduction: Chromium(III) protoporphyrin IX.
Substitution: Chromium(III) protoporphyrin IX with different ligands.
科学研究应用
Chromium(III) protoporphyrin IX has diverse applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique redox properties.
Biology: Studied for its potential role in mimicking natural metalloproteins and enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of sensors and materials with specific electronic and optical properties.
作用机制
The mechanism of action of chromium(III) protoporphyrin IX involves its ability to coordinate with various substrates and participate in redox reactions. The chromium center can undergo changes in oxidation state, facilitating electron transfer processes. This property is crucial for its catalytic activity and potential therapeutic effects. The molecular targets and pathways involved depend on the specific application, such as interacting with biological molecules in medical applications or catalyzing chemical reactions in industrial processes.
相似化合物的比较
Chromium(III) protoporphyrin IX can be compared with other metalloporphyrins, such as:
Iron(III) protoporphyrin IX (Heme): Essential for oxygen transport and storage in biological systems.
Magnesium protoporphyrin IX (Chlorophyll): Crucial for photosynthesis in plants.
Zinc protoporphyrin IX: Studied for its potential use in photodynamic therapy and as a diagnostic tool.
Uniqueness: Chromium(III) protoporphyrin IX is unique due to its specific redox properties and the ability to form stable complexes with various ligands. This makes it particularly useful in applications requiring robust and versatile catalysts or therapeutic agents.
属性
分子式 |
C34H31CrN4O4 |
|---|---|
分子量 |
611.6 g/mol |
IUPAC 名称 |
3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;chromium(3+);hydron |
InChI |
InChI=1S/C34H34N4O4.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+3/p-3 |
InChI 键 |
OSBWPUFXHPIDKO-UHFFFAOYSA-K |
规范 SMILES |
[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


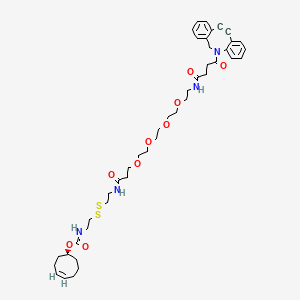
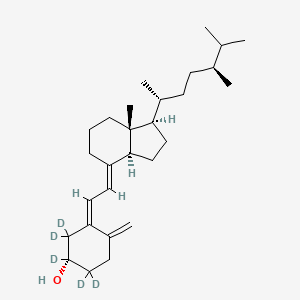
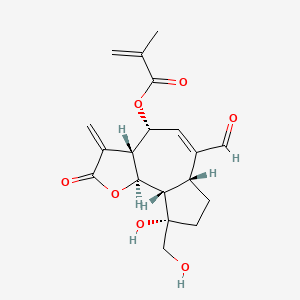
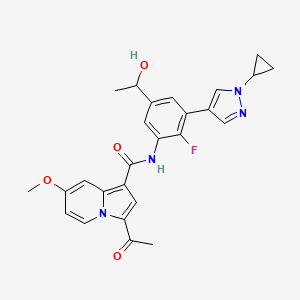

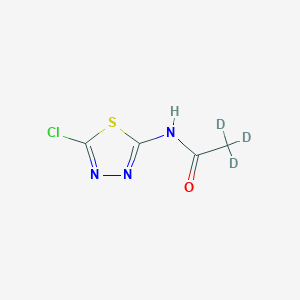


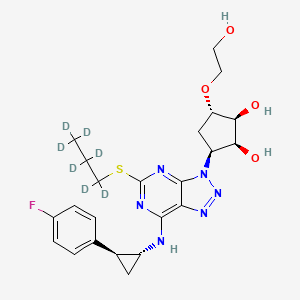
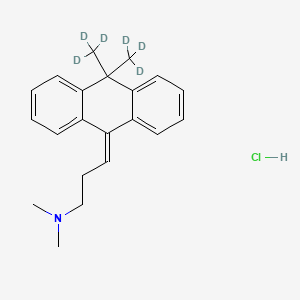
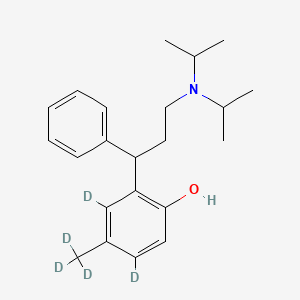
![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)

